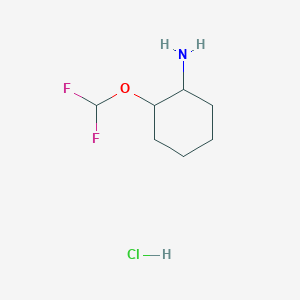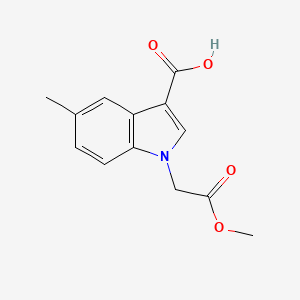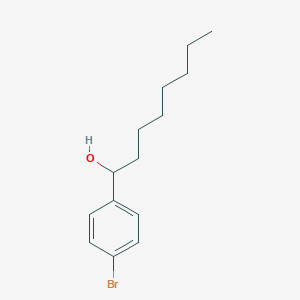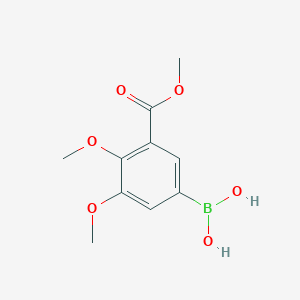
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of pyrazole, pyrimidine, and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrazole and pyrimidine intermediates, followed by their condensation with thiazole derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
化学反应分析
Types of Reactions
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
1,3-thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Pyrimidine analogs: Compounds with pyrimidine rings and varying substituents.
Uniqueness
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine is unique due to its specific combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
属性
分子式 |
C11H10N6S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N6S/c1-7-10(8-4-14-15-5-8)17-11(18-7)16-9-2-3-12-6-13-9/h2-6H,1H3,(H,14,15)(H,12,13,16,17) |
InChI 键 |
YXWDQKIIWWZQJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NC2=NC=NC=C2)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)










![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
